

# Application Notes and Protocols: Formulation of Milbemycin Oxime Nanoemulsions

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## Compound of Interest

Compound Name: Milbemycin, oxime

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## Introduction

Milbemycin oxime is a broad-spectrum antiparasitic agent widely used in veterinary medicine. Its poor aqueous solubility, however, can limit its bioavailability and therapeutic efficacy. Nanoemulsion formulations offer a promising approach to overcome these limitations by encapsulating milbemycin oxime in fine oil-in-water droplets, thereby enhancing its solubility, stability, and absorption.<sup>[1][2]</sup> This document provides a detailed protocol for the formulation and characterization of milbemycin oxime nanoemulsions based on the phase inversion composition (PIC) method.

## Data Presentation

### Table 1: Optimized Formulation of Milbemycin Oxime Nanoemulsion

Component	Role	Optimized Ratio (by mass)
Milbemycin Oxime	Active Pharmaceutical Ingredient	As required
Ethyl Butyrate	Oil Phase	3
Tween-80	Surfactant	14
Anhydrous Ethanol	Co-surfactant	7
Distilled Water	Aqueous Phase	q.s.
Ratio of Surfactant (Tween-80) to Co-surfactant (Anhydrous Ethanol) is 2:1. The ratio of the surfactant/co-surfactant mixture (Smix) to the Oil Phase (Ethyl Butyrate) is 7:3. <sup>[1][2]</sup>		

**Table 2: Physicochemical Properties of the Optimized Milbemycin Oxime Nanoemulsion**

Parameter	Value	Method of Analysis
Droplet Size (Diameter)	12.140 ± 0.128 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	0.155 ± 0.015	Dynamic Light Scattering (DLS)
Zeta Potential	-4.947 ± 0.768 mV	Electrophoretic Light Scattering
Morphology	Spherical and uniform	Transmission Electron Microscopy (TEM)
Data represents mean ± standard deviation. <sup>[1][2]</sup>		

## Experimental Protocols

# Protocol 1: Formulation of Milbemycin Oxime Nanoemulsion using the Phase Inversion Composition (PIC) Method

## 1. Materials:

- Milbemycin Oxime
- Ethyl Butyrate (Oil Phase)
- Tween-80 (Surfactant)
- Anhydrous Ethanol (Co-surfactant)
- Distilled Water (Aqueous Phase)

## 2. Equipment:

- Magnetic stirrer
- Vortex mixer
- Analytical balance

## 3. Procedure:

- Preparation of the Oil Phase: Dissolve the required amount of milbemycin oxime in ethyl butyrate.
- Preparation of the Surfactant/Co-surfactant Mixture (Smix): In a separate container, mix Tween-80 and anhydrous ethanol in a 2:1 mass ratio.[\[1\]](#)[\[2\]](#)
- Formation of the Organic Phase: Add the oil phase to the Smix at a 3:7 mass ratio (Oil:Smix) and mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained. [\[1\]](#)[\[2\]](#)
- Nanoemulsion Formation by Titration: Place the organic phase on a magnetic stirrer. Slowly add distilled water dropwise to the organic phase with constant stirring.

- Observation: Continue adding water until a clear and transparent oil-in-water (O/W) nanoemulsion is formed. The transition from a turbid to a clear liquid indicates the formation of the nanoemulsion.

## Protocol 2: Characterization of Milbemycin Oxime Nanoemulsion

### 1. Droplet Size and Polydispersity Index (PDI) Analysis:

- Instrument: Dynamic Light Scattering (DLS) instrument.
- Procedure:
  - Dilute the nanoemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects.
  - Place the diluted sample in a cuvette and insert it into the DLS instrument.
  - Measure the particle size and PDI at a scattering angle of 90° and a temperature of 25°C.
  - Perform the measurement in triplicate and report the average values.[\[1\]](#)[\[2\]](#)

### 2. Zeta Potential Measurement:

- Instrument: Zetasizer or similar instrument capable of measuring zeta potential.
- Procedure:
  - Dilute the nanoemulsion sample with distilled water.
  - Inject the sample into the specific folded capillary cell.
  - Measure the electrophoretic mobility to determine the zeta potential.
  - Perform the measurement in triplicate and report the average values.[\[1\]](#)[\[2\]](#)

### 3. Morphological Analysis:

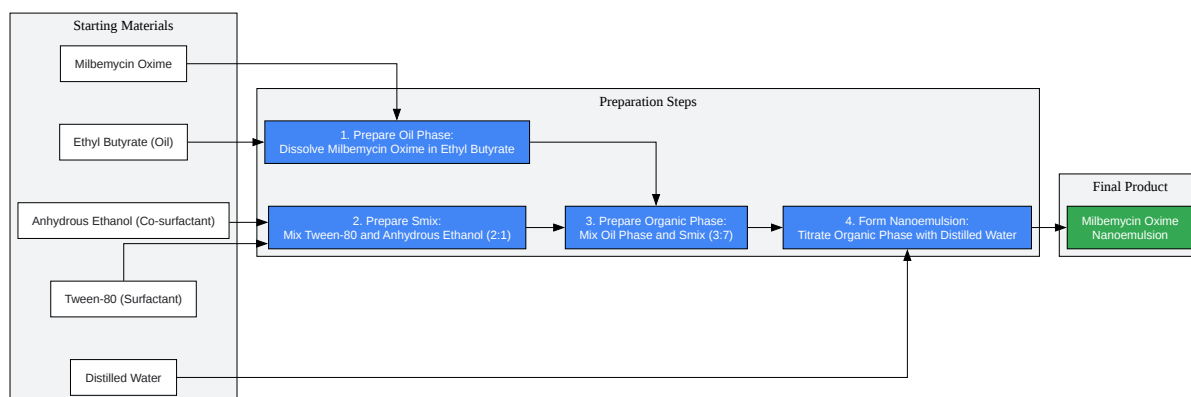
- Instrument: Transmission Electron Microscope (TEM).
- Procedure:
  - Place a drop of the nanoemulsion on a carbon-coated copper grid.
  - Allow the sample to adhere for a few minutes.
  - Remove the excess sample using filter paper.
  - Optionally, negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid) to enhance contrast.
  - Allow the grid to air dry completely.
  - Observe the morphology and size of the nanoemulsion droplets under the TEM.<sup>[1][2]</sup>

#### 4. High-Performance Liquid Chromatography (HPLC) for Milbemycin Oxime Quantification:

- System: HPLC with UV detection.
- Column: C18 column (e.g., 250 x 4.6 mm, 5 $\mu$ m).
- Mobile Phase: A mixture of 0.5 mmol/L ammonium acetate buffer and acetonitrile (e.g., 14:86 v/v).<sup>[1][3]</sup>
- Flow Rate: 1 mL/min.<sup>[1][3]</sup>
- Detection Wavelength: 249 nm.<sup>[1][3]</sup>
- Column Temperature: 25 °C.<sup>[1][3]</sup>
- Injection Volume: 20  $\mu$ L.<sup>[1][3]</sup>
- Procedure:
  - Prepare standard solutions of milbemycin oxime of known concentrations.

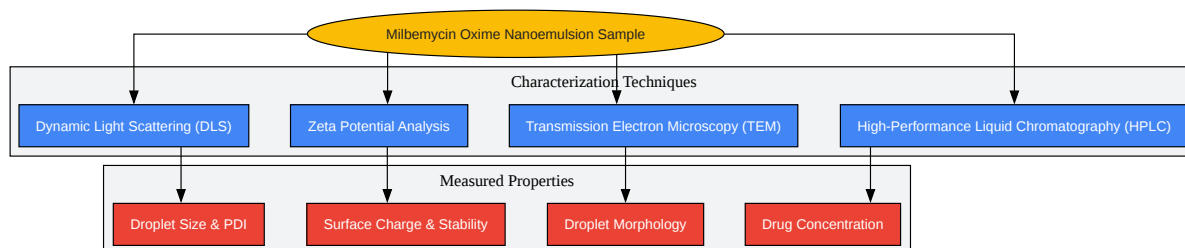
- Prepare the sample by disrupting the nanoemulsion (e.g., with a suitable solvent like methanol) and filtering through a 0.22  $\mu\text{m}$  syringe filter.
- Inject the standards and the sample into the HPLC system.
- Quantify the amount of milbemycin oxime in the nanoemulsion by comparing the peak area with the calibration curve generated from the standards.

## Visualizations



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Caption: Workflow for the formulation of milbemycin oxime nanoemulsion.



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Caption: Workflow for the characterization of milbemyacin oxime nanoemulsion.

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## References

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